
7-((2E)-3-phenylprop-2-enyl)-8-bromo-3-methyl-1,3,7-trihydropurine-2,6-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-((2E)-3-phenylprop-2-enyl)-8-bromo-3-methyl-1,3,7-trihydropurine-2,6-dione is a chemical compound that has gained significant attention in scientific research. It is commonly referred to as a purine derivative and has been studied extensively for its potential applications in various fields.
Mécanisme D'action
The mechanism of action of 7-((2E)-3-phenylprop-2-enyl)-8-bromo-3-methyl-1,3,7-trihydropurine-2,6-dione is not fully understood. However, it is believed that the compound exerts its effects by inhibiting the production of inflammatory cytokines and reactive oxygen species. This, in turn, reduces inflammation and oxidative stress in the body.
Biochemical and Physiological Effects:
Studies have shown that 7-((2E)-3-phenylprop-2-enyl)-8-bromo-3-methyl-1,3,7-trihydropurine-2,6-dione has significant biochemical and physiological effects. The compound has been shown to reduce inflammation and oxidative stress in the body, which can lead to a reduction in the risk of various diseases. Additionally, it has been shown to have anti-cancer properties, making it a potential candidate for the treatment of various types of cancer.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 7-((2E)-3-phenylprop-2-enyl)-8-bromo-3-methyl-1,3,7-trihydropurine-2,6-dione is that it is relatively easy to synthesize in the lab. Additionally, it has been shown to have significant anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of various diseases. However, one of the main limitations of the compound is that its mechanism of action is not fully understood, which can make it difficult to develop effective treatments.
Orientations Futures
There are several future directions for the study of 7-((2E)-3-phenylprop-2-enyl)-8-bromo-3-methyl-1,3,7-trihydropurine-2,6-dione. One potential direction is to further investigate its anti-cancer properties and develop more effective treatments for various types of cancer. Additionally, more research is needed to fully understand the compound's mechanism of action and develop treatments for various diseases such as arthritis and cardiovascular diseases. Finally, future studies could focus on developing new synthesis methods for the compound that are more efficient and cost-effective.
Méthodes De Synthèse
The synthesis of 7-((2E)-3-phenylprop-2-enyl)-8-bromo-3-methyl-1,3,7-trihydropurine-2,6-dione is a complex process that requires skilled chemists and specialized equipment. The most common method of synthesis involves the reaction of 8-bromo-3-methyl-1,3,7-trihydropurine-2,6-dione with 3-phenylprop-2-enal in the presence of a catalyst. The reaction is carried out under controlled conditions, and the resulting product is purified through various techniques such as recrystallization and chromatography.
Applications De Recherche Scientifique
7-((2E)-3-phenylprop-2-enyl)-8-bromo-3-methyl-1,3,7-trihydropurine-2,6-dione has been studied extensively for its potential applications in various fields. One of the most promising applications is in the field of medicine. The compound has been shown to have significant anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of various diseases such as arthritis, cancer, and cardiovascular diseases.
Propriétés
Numéro CAS |
1278963-16-8 |
|---|---|
Nom du produit |
7-((2E)-3-phenylprop-2-enyl)-8-bromo-3-methyl-1,3,7-trihydropurine-2,6-dione |
Formule moléculaire |
C15H13BrN4O2 |
Poids moléculaire |
361.199 |
Nom IUPAC |
8-bromo-3-methyl-7-[(E)-3-phenylprop-2-enyl]purine-2,6-dione |
InChI |
InChI=1S/C15H13BrN4O2/c1-19-12-11(13(21)18-15(19)22)20(14(16)17-12)9-5-8-10-6-3-2-4-7-10/h2-8H,9H2,1H3,(H,18,21,22)/b8-5+ |
Clé InChI |
BUEUMGXJXDELIO-VMPITWQZSA-N |
SMILES |
CN1C2=C(C(=O)NC1=O)N(C(=N2)Br)CC=CC3=CC=CC=C3 |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(3,4-dimethylphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2860307.png)
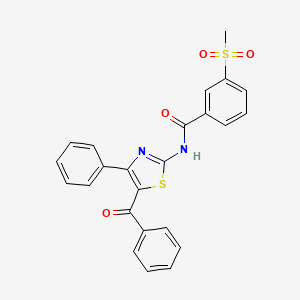
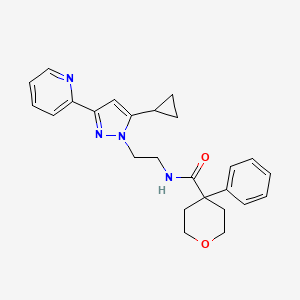

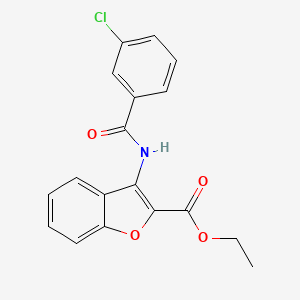
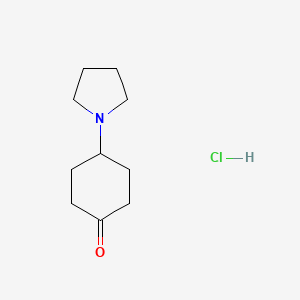

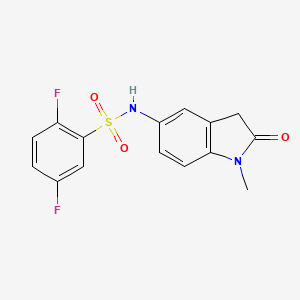
![N-(5-Methyl-[1,3,4]thiadiazol-2-yl)-3-nitro-phthalamic acid](/img/structure/B2860320.png)
![N-[(3,5-difluorophenyl)methyl]-3-ethyl-N-phenyl-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide](/img/structure/B2860321.png)
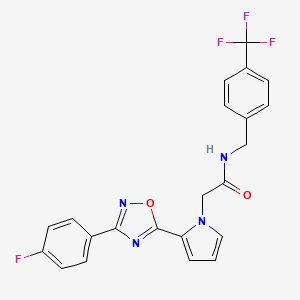
![(Z)-4-((2,6-dimethylmorpholino)sulfonyl)-N-(3-ethyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2860323.png)
![4-isopropoxy-N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide](/img/structure/B2860324.png)
